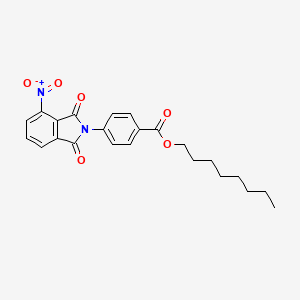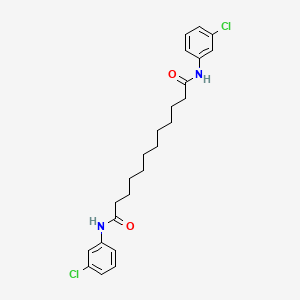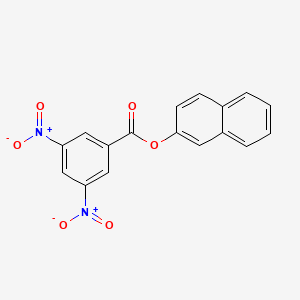![molecular formula C21H25N3O4 B15014363 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15014363.png)
4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a dimethoxyphenyl moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)PROPANAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The resulting intermediate is then reacted with 2,4-dimethylphenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
- N-(3,4-dimethylphenyl)-3-{N’-[(E)-(3-iodophenyl)methylidene]hydrazinecarbonyl}propanamide
Uniqueness
3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4-DIMETHYLPHENYL)PROPANAMIDE stands out due to its specific structural features, such as the presence of both dimethoxyphenyl and dimethylphenyl groups. These structural elements contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2,4-dimethylphenyl)butanediamide |
InChI |
InChI=1S/C21H25N3O4/c1-14-5-7-17(15(2)11-14)23-20(25)9-10-21(26)24-22-13-16-6-8-18(27-3)19(12-16)28-4/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)(H,24,26)/b22-13+ |
Clé InChI |
GLLATTARRUVUBQ-LPYMAVHISA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B15014280.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15014281.png)

![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15014289.png)
![1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine](/img/structure/B15014294.png)

![2,4-dichloro-6-[(E)-({4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}imino)methyl]phenol](/img/structure/B15014299.png)
![1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B15014303.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15014321.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B15014328.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014335.png)

![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15014367.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B15014371.png)
